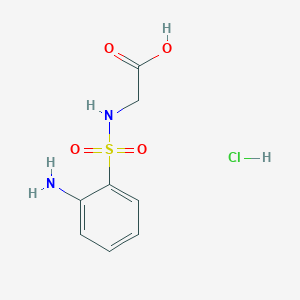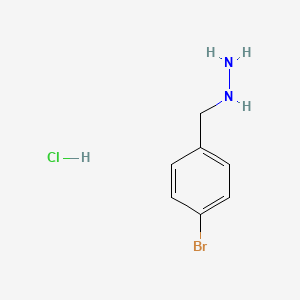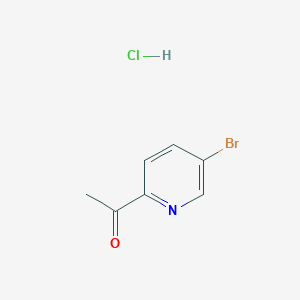
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride
Descripción general
Descripción
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride, also known as SA-2, is a chemical compound with the CAS Number: 1803611-32-6 . It has a molecular weight of 266.71 and diverse application prospects in various fields of research and industry, including material science, biochemistry, and pharmaceutical development.
Molecular Structure Analysis
The IUPAC name of this compound is ( (2-aminophenyl)sulfonyl)glycine hydrochloride . The InChI code is 1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7 (6)15 (13,14)10-5-8 (11)12;/h1-4,10H,5,9H2, (H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Antitumor Activity
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride has shown potential in antitumor applications. One study highlights the preparation of a compound derived from chlorambucil and sulfadiazine derivative, exhibiting high antitumor activity with a significant therapeutic index (Huang, Yang, Lin, & Huang, 2001). Additionally, the compound's synthesis involves a Schiff's base as a protective group for the aromatic amine, which can be completely removed by UV light irradiation. This compound's high therapeutic index suggests its efficacy in treating tumors with lower toxicity compared to traditional treatments.
Hydrogen Bond Studies
Research on hydrogen bonds in related compounds has been conducted. For instance, a study explored substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, synthesized from derivatives of 2-amino-nitrophenol and ((4-methylbenzenesulfonyl)amino)acetic acid. These compounds were characterized through various spectroscopic methods, and the molecular structure of some compounds was determined via X-ray crystallography. The study provided insights into the intramolecular hydrogen-bonding behavior of these compounds (Romero & Margarita, 2008).
Synthesis of Related Compounds
Several studies have focused on the synthesis of various compounds utilizing 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride or related sulfonamides. One example is the synthesis of 3-alkyl-3-(alkylamino)indolin-2-ones, which involved the base-mediated C-arylation of 2-nitrobenzenesulfonamides (Giménez-Navarro, Volná, & Krchňák, 2015). Another study highlighted the use of sulfonamide derivatives to create potent antitumor agents, indicating the versatility of sulfonamides in synthesizing various biologically active compounds (Huang, Lin, & Huang, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2-aminophenyl)sulfonylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMCDIAHYGVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)




![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)


![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)


![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)
![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)